![molecular formula C17H14Cl3N5O6S B5557332 2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5557332.png)

2-nitro-N-[2,2,2-trichloro-1-({[(4-methoxy-3-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

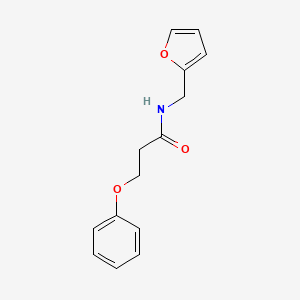

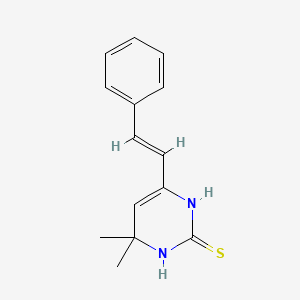

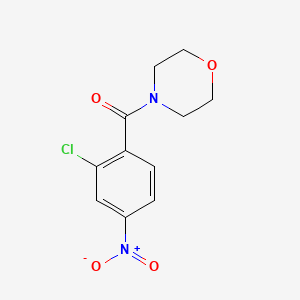

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a nitro group (NO2), a trichloroethyl group (C2H2Cl3), and a methoxy group (OCH3) attached to another nitrophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring would provide a planar, aromatic base for the molecule, while the various substituents would add steric bulk and potentially influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the nitro group and amide group) could make this compound relatively polar, influencing its solubility in different solvents. The presence of the benzene ring could contribute to its UV/Vis absorption properties .Scientific Research Applications

Anticancer Research

Compounds with nitro, benzamide, and methoxy groups have been explored for their potential anticancer properties. Sosnovsky et al. (1986) discussed the therapeutic indexes of nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, showing increased activity compared to their predecessors, indicating potential in anticancer drug design (Sosnovsky, Rao, & Li, 1986).

Insecticide Development

Research on substituted benzamides has also extended to the development of insecticides. Schaefer et al. (1978) found that certain substituted benzamides were highly effective inhibitors of mosquito development, offering new avenues for controlling larval populations of various Aedes species (Schaefer, Miura, Wilder, & Mulligan, 1978).

Corrosion Inhibition

The role of benzamide derivatives in corrosion inhibition has been investigated, with findings showing that certain N-Phenyl-benzamide derivatives act as effective corrosion inhibitors for mild steel in acidic environments. Mishra et al. (2018) demonstrated the significant impact of substituents on the inhibition efficiency, where methoxy and nitro groups influenced the performance of these inhibitors (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Synthesis and Characterization of Novel Compounds

The synthesis of new compounds for various applications, including pharmaceuticals and materials science, often involves detailed characterization and exploration of potential uses. For example, the development of novel benzothiazole derivatives as antitumor agents by Yoshida et al. (2005) highlights the diverse applications of these chemistries in creating biologically active molecules (Yoshida, Hayakawa, Hayashi, Agatsuma, Oda, Tanzawa, Iwasaki, Koyama, Furukawa, Kurakata, & Sugano, 2005).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-nitro-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl3N5O6S/c1-31-13-7-6-9(8-12(13)25(29)30)21-16(32)23-15(17(18,19)20)22-14(26)10-4-2-3-5-11(10)24(27)28/h2-8,15H,1H3,(H,22,26)(H2,21,23,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWKMDISKNKSIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl3N5O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)

![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)

![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)

![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5557300.png)

![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5557351.png)

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)